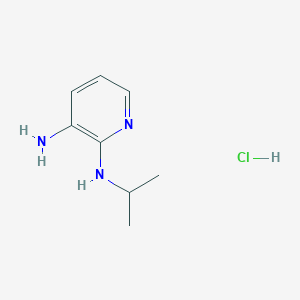

N2-isopropylpyridine-2,3-diamine hydrochloride

CAS No.:

Cat. No.: VC13542014

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClN3 |

|---|---|

| Molecular Weight | 187.67 g/mol |

| IUPAC Name | 2-N-propan-2-ylpyridine-2,3-diamine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3.ClH/c1-6(2)11-8-7(9)4-3-5-10-8;/h3-6H,9H2,1-2H3,(H,10,11);1H |

| Standard InChI Key | PRYUNMCLJVZHMU-UHFFFAOYSA-N |

| SMILES | CC(C)NC1=C(C=CC=N1)N.Cl |

| Canonical SMILES | CC(C)NC1=C(C=CC=N1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

N2-Isopropylpyridine-2,3-diamine hydrochloride has the molecular formula C₈H₁₃N₃·HCl, derived from the parent compound N2-isopropylpyridine-2,3-diamine (C₈H₁₃N₃) through protonation of the amine group with hydrochloric acid. The free base form has a molar mass of 151.21 g/mol, which increases to 187.67 g/mol upon salt formation .

The structure consists of a pyridine ring with amino groups at the 2- and 3-positions. The N2 nitrogen is substituted with an isopropyl group (-CH(CH₃)₂), introducing steric hindrance that influences reactivity (Figure 1). The hydrochloride salt stabilizes the compound by forming an ionic bond with the protonated amine, typically at the more basic 3-amino group given the predicted pKa of 6.87 for the free base .

Table 1: Key Chemical Data for N2-Isopropylpyridine-2,3-diamine and Its Hydrochloride Salt

| Property | Free Base (C₈H₁₃N₃) | Hydrochloride Salt (C₈H₁₃N₃·HCl) |

|---|---|---|

| Molecular Weight (g/mol) | 151.21 | 187.67 |

| Density (g/cm³) | 1.097 ± 0.06 (predicted) | Not reported |

| Boiling Point (°C) | 305.6 ± 27.0 (predicted) | Decomposes before boiling |

| pKa | 6.87 ± 0.10 (predicted) | Not applicable (salt form) |

| Solubility | Limited in water | Enhanced in polar solvents |

Spectroscopic and Computational Data

The compound’s SMILES notation (CC(C)NC1=C(C=CC=N1)N) and InChIKey (UJMMDSXBFLGSRF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches . Predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (132.2 Ų) and [M+Na]⁺ (143.3 Ų) aid in mass spectrometry characterization . Computational models suggest moderate polarity, aligning with its predicted solubility in dichloromethane and toluene .

Synthesis and Manufacturing

General Synthetic Route

The synthesis of N2-isopropylpyridine-2,3-diamine hydrochloride proceeds in two stages:

-

Preparation of N2-Isopropylpyridine-2,3-diamine:

The free base is synthesized via selective alkylation of pyridine-2,3-diamine with isopropyl bromide or through reductive amination of 2,3-diaminopyridine with acetone under hydrogenation conditions. A patent describing the hydrogenation of 2,3-dinitropyridine to 2,3-diaminopyridine using palladium carbon (Pd/C) and hydrogen gas provides a foundational methodology . Adapting this approach, the isopropyl group can be introduced by substituting the nitro group with an isopropylamine moiety under catalytic conditions. -

Salt Formation:

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt. Purification via recrystallization ensures high purity (>95%), critical for pharmaceutical applications .

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions are typically conducted at 50–60°C to balance kinetics and side-product formation .

-

Catalyst Loading: Pd/C at 5–10 wt% achieves complete hydrogenation within 1–2 hours .

-

Solvent Choice: Polar aprotic solvents like dichloromethane enhance reaction homogeneity, while toluene facilitates easy separation of the hydrochloride salt .

Physicochemical Properties

Thermal Stability

The free base decomposes above 300°C, whereas the hydrochloride salt exhibits lower thermal stability, decomposing at 205°C (flash point) . Storage under inert gas (argon or nitrogen) at 2–8°C is recommended to prevent oxidative degradation .

Solubility and Partitioning

The hydrochloride salt shows improved aqueous solubility compared to the free base, making it suitable for biological assays. Predicted logP values for the free base (1.8–2.2) indicate moderate lipophilicity, which decreases upon salt formation due to increased polarity .

Applications in Pharmaceutical Chemistry

Intermediate for Neuroactive Agents

Pyridinediamine derivatives are precursors to neuropeptide FF receptor antagonists, as evidenced by patents describing structurally related compounds . The isopropyl group in N2-isopropylpyridine-2,3-diamine hydrochloride may enhance blood-brain barrier penetration, a desirable trait for central nervous system-targeted drugs .

Catalysis and Ligand Design

The compound’s amino groups can coordinate transition metals, suggesting utility in homogeneous catalysis. For example, palladium complexes of pyridinediamines are effective in cross-coupling reactions, though this application remains unexplored for the isopropyl-substituted variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume